STING Agonist D61
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Overview
Description
STING Agonist D61: is a compound that activates the stimulator of interferon genes (STING) pathway. This pathway plays a crucial role in the innate immune response by detecting cytosolic DNA from pathogens and damaged cells, leading to the production of type I interferons and other cytokines . This compound has shown potential in enhancing the immune response against cancer cells and is being explored for its therapeutic applications in immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of STING Agonist D61 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process includes the use of advanced equipment and techniques to control reaction parameters and ensure efficient production. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions: STING Agonist D61 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: Involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformation .
Major Products: The major products formed from these reactions include various intermediates and derivatives of this compound, which are further processed to obtain the final active compound .
Scientific Research Applications
Chemistry: In chemistry, STING Agonist D61 is used as a tool to study the STING pathway and its role in the immune response. Researchers use this compound to investigate the molecular mechanisms underlying STING activation and its downstream effects .
Biology: In biology, this compound is employed to explore the interactions between the innate and adaptive immune systems. It is used to study how STING activation influences the behavior of immune cells, such as dendritic cells and T cells .
Medicine: In medicine, this compound is being investigated for its potential in cancer immunotherapy. It has shown promise in enhancing the efficacy of T cell-based therapies by improving antigen presentation and stimulating the production of interferons . Additionally, it is being explored for its potential in treating infectious diseases and autoimmune disorders .
Industry: In the pharmaceutical industry, this compound is being developed as a therapeutic agent for various diseases. Its ability to modulate the immune response makes it a valuable candidate for drug development .
Mechanism of Action
STING Agonist D61 exerts its effects by binding to the STING protein, leading to its activation. Upon activation, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This translocation triggers the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), resulting in the production of type I interferons and other pro-inflammatory cytokines . These cytokines play a crucial role in enhancing the immune response against cancer cells and pathogens .
Comparison with Similar Compounds
Cyclic Dinucleotides (CDNs): These are the most common STING agonists and include compounds such as cyclic GMP-AMP (cGAMP) and ADU-S100.
Non-CDN STING Agonists: These include compounds like diABZI, which have shown potent STING activation and anti-tumor activity.
Uniqueness of STING Agonist D61: this compound is unique due to its high potency and specificity in activating the STING pathway. It has demonstrated superior efficacy in preclinical studies compared to other STING agonists, making it a promising candidate for further development .
Properties
Molecular Formula |
C29H29F3N8O4 |
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Molecular Weight |
610.6 g/mol |
IUPAC Name |
2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxy-1-[3-[[5-[2-(trifluoromethyl)phenyl]-1,3-oxazol-2-yl]amino]propyl]benzimidazole-5-carboxamide |
InChI |
InChI=1S/C29H29F3N8O4/c1-4-40-21(12-16(2)38-40)26(42)37-27-36-20-13-17(25(33)41)14-22(43-3)24(20)39(27)11-7-10-34-28-35-15-23(44-28)18-8-5-6-9-19(18)29(30,31)32/h5-6,8-9,12-15H,4,7,10-11H2,1-3H3,(H2,33,41)(H,34,35)(H,36,37,42) |
InChI Key |
SAIPDXPIJPBWOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCNC4=NC=C(O4)C5=CC=CC=C5C(F)(F)F)C(=CC(=C3)C(=O)N)OC |
Origin of Product |
United States |
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